Acetanilide, N-(dimethylcarbamoylmethyl)-4'-propoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, N-(dimethylcarbamoylmethyl)-4’-propoxy- is a derivative of acetanilide, an aromatic compound with a phenyl ring attached to an acetamido group. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, N-(dimethylcarbamoylmethyl)-4’-propoxy- typically involves the acetylation of aniline derivatives. One common method is the reaction of aniline with acetic anhydride in the presence of a catalyst such as zinc acetate under microwave irradiation . This method is considered green and efficient, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation processes using acetic anhydride and aniline derivatives. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The use of advanced catalysts and reaction conditions helps in optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetanilide, N-(dimethylcarbamoylmethyl)-4’-propoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Acetanilide, N-(dimethylcarbamoylmethyl)-4’-propoxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, rubber accelerators, and other organic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its analgesic and antipyretic effects, similar to other acetanilide derivatives.
Wirkmechanismus
The mechanism of action of Acetanilide, N-(dimethylcarbamoylmethyl)-4’-propoxy- involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation . Additionally, it may interact with the serotonergic and cannabinoid systems, contributing to its analgesic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paracetamol (Acetaminophen): Another acetanilide derivative with analgesic and antipyretic properties.
Phenacetin: An older analgesic and antipyretic compound, now largely replaced by safer alternatives.
N-phenylacetamide: A simpler derivative of acetanilide with similar chemical properties.
Uniqueness
Acetanilide, N-(dimethylcarbamoylmethyl)-4’-propoxy- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dimethylcarbamoylmethyl and propoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
92700-22-6 |
---|---|
Molekularformel |
C15H22N2O3 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
2-(N-acetyl-4-propoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H22N2O3/c1-5-10-20-14-8-6-13(7-9-14)17(12(2)18)11-15(19)16(3)4/h6-9H,5,10-11H2,1-4H3 |
InChI-Schlüssel |
KUFRFGBAWQJZBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.